(R)-UT-155: A Deep Dive into its Mechanism of Action as a Selective Androgen Receptor Degrader
(R)-UT-155: A Deep Dive into its Mechanism of Action as a Selective Androgen Receptor Degrader
(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). By specifically targeting the N-terminal activation function-1 (AF-1) domain of the AR, (R)-UT-155 induces the degradation of both full-length AR and its constitutively active splice variants, which are key drivers of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of (R)-UT-155, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its function.
Core Mechanism: Targeting the AF-1 Domain for Proteasomal Degradation
Unlike conventional antiandrogens that target the ligand-binding domain (LBD) of the AR, (R)-UT-155 is unique in its selective binding to the AF-1 domain located in the N-terminus of the receptor. This interaction is crucial as the AF-1 domain is essential for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD, such as AR-V7.
Upon binding to the AF-1 domain, (R)-UT-155 initiates a cascade of events leading to the degradation of the AR protein. This process is mediated by the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein disposal. While the specific E3 ubiquitin ligase recruited by (R)-UT-155 to the AR has not been definitively identified, the involvement of the UPS is confirmed by studies showing that proteasome inhibitors, such as bortezomib, can reverse the (R)-UT-155-induced degradation of the AR.
The degradation of the AR protein effectively abrogates its ability to translocate to the nucleus, bind to androgen response elements (AREs) on DNA, and drive the expression of genes essential for prostate cancer cell growth and survival.
Quantitative Analysis of (R)-UT-155 Activity
The potency of (R)-UT-155 has been evaluated through various in vitro assays, demonstrating its efficacy in inhibiting AR signaling and promoting AR degradation. It is important to note that (R)-UT-155 is the less active enantiomer compared to its (S)-isomer.
| Parameter | Cell Line | Value | Reference |
| AR Transactivation (IC50) | HEK293 (transfected with AR) | ~200 nM (for racemate UT-155) | [1] |
| AR Degradation (DC50) | LNCaP | Data not available for (R)-UT-155 | |
| AR Degradation (DC50) | 22RV1 | Data not available for (R)-UT-155 |
Quantitative data for the specific (R)-enantiomer is limited in publicly available literature. The provided IC50 value is for the racemic mixture UT-155.
Signaling Pathway and Experimental Workflows
The mechanism of action of (R)-UT-155 can be visualized through the following signaling pathway and experimental workflows.
Signaling Pathway of (R)-UT-155-Induced AR Degradation
Experimental Workflow for Assessing AR Degradation
Experimental Workflow for Assessing AR Transcriptional Activity
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol details the steps to assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with (R)-UT-155.
1. Cell Culture and Treatment:
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Culture LNCaP or 22RV1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
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For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like bortezomib (10 µM) for 2 hours before adding (R)-UT-155.
2. Cell Lysis:
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Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
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Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
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Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
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Denature the samples by heating at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% SDS-polyacrylamide gel and perform electrophoresis.
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the N-terminus of the AR (e.g., AR N-20) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
5. Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Perform densitometric analysis of the AR bands and normalize to a loading control (e.g., GAPDH or β-actin) to quantify the relative AR protein levels.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the ability of (R)-UT-155 to inhibit androgen-induced transcriptional activity of the AR.[1]
1. Cell Culture and Transfection:
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Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed cells in a 24-well plate.
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Co-transfect the cells with an AR expression vector, a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., GRE-LUC), and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
2. Compound Treatment:
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24 hours post-transfection, treat the cells with a constant concentration of an androgen agonist (e.g., 0.1 nM R1881) and varying concentrations of (R)-UT-155 (e.g., from 1 pM to 10 µM) for an additional 24-48 hours.
3. Cell Lysis and Luciferase Assay:
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Wash the cells with PBS and lyse them using a passive lysis buffer.
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Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in the same lysate, following the manufacturer's protocol.
4. Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
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Plot the normalized luciferase activity against the concentration of (R)-UT-155.
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Calculate the IC50 value, which represents the concentration of (R)-UT-155 required to inhibit 50% of the androgen-induced AR transcriptional activity.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of (R)-UT-155 in a living organism.
1. Animal Model and Tumor Implantation:
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Use immunodeficient mice (e.g., male NOD-SCID mice).
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Subcutaneously inject prostate cancer cells (e.g., 2 million LNCaP or 22RV1 cells) mixed with Matrigel into the flanks of the mice.
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Monitor tumor growth regularly using calipers.
2. Treatment Regimen:
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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For castration-resistant models, surgical castration can be performed before treatment initiation.
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Administer (R)-UT-155 (e.g., via subcutaneous injection or oral gavage) at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
3. Efficacy Assessment:
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Measure tumor volume and body weight regularly (e.g., twice or three times a week).
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At the end of the study, sacrifice the mice and excise the tumors.
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Measure the final tumor weight.
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Analyze tumor tissue for AR protein levels (by Western blot) and proliferation markers (e.g., Ki-67 by immunohistochemistry).
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Measure serum levels of prostate-specific antigen (PSA) as a biomarker of AR activity.
4. Data Analysis:
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Compare tumor growth inhibition between the treated and control groups.
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Evaluate changes in biomarker levels.
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Assess any signs of toxicity by monitoring body weight and general animal health.
Conclusion
(R)-UT-155 represents a novel and promising approach to treating castration-resistant prostate cancer by targeting the androgen receptor for degradation. Its unique mechanism of action, centered on the AF-1 domain, allows it to overcome resistance mechanisms that plague current antiandrogen therapies. The experimental data, though still emerging for the specific (R)-enantiomer, strongly supports its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific molecular players in the (R)-UT-155-induced AR degradation pathway and to translate its preclinical efficacy into clinical benefits for patients with advanced prostate cancer.
